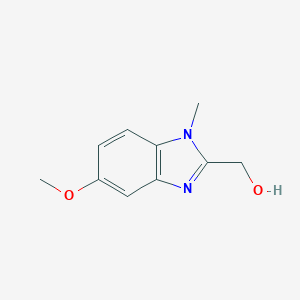

![molecular formula C19H21N3O2 B368398 2-[2-(hydroxypropyl)benzimidazolyl]-N-methyl-N-phenylacetamide CAS No. 942864-52-0](/img/structure/B368398.png)

2-[2-(hydroxypropyl)benzimidazolyl]-N-methyl-N-phenylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-[2-(hydroxypropyl)benzimidazolyl]-N-methyl-N-phenylacetamide” is a compound that belongs to the benzimidazole class . Benzimidazole and its derivatives have garnered the attention of medicinal chemists and biologists due to their remarkable medicinal and pharmacological properties . They have a heterocyclic pharmacophore, which is an essential scaffold in drug and pharmaceutical development .

Synthesis Analysis

The synthesis of benzimidazole derivatives has been a subject of interest for many researchers . A simple process with high yield and efficiency has been reported for the synthesis of 2-phenylbenzimidazoles . The process involves reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent .Molecular Structure Analysis

Benzimidazole has a heterocyclic pharmacophore that resembles naturally occurring purine nucleotides . The structure-activity relationship (SAR) analyses indicate that substitution at the N1, C2, C5, and C6 positions of the benzimidazole scaffold greatly influence the anti-inflammatory activity .Chemical Reactions Analysis

Benzimidazole derivatives exert their effects mainly by interacting with various receptors and proteins . For example, benzimidazole substituted with anacardic acid on C2 inhibits COX-2, and 5-carboxamide or sulfamoyl or sulfonyl benzimidazole antagonizes the cannabinoid receptor .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[2-(hydroxypropyl)benzimidazolyl]-N-methyl-N-phenylacetamide” can be found in databases like PubChem .Aplicaciones Científicas De Investigación

Antimicrobial Activity

Benzimidazole derivatives have been found to exhibit good antimicrobial potential against selected Gram-negative and positive bacterial and fungal species . They can compete with purines, an integral part of bacterial strain, resulting in inhibition of bacterial nucleic acids and proteins synthesis .

Anticancer Activity

Benzimidazole compounds have shown antiproliferative activity against certain cancer cell lines, such as the MCF7 breast cancer cell line . Their anticancer activity is comparable to standard drugs .

Antiparasitic Activity

Compounds containing the benzimidazole moiety, such as thiabendazole, parbendazole, mebendazole, albendazole, cambendazole, and flubendazole, have been reported for their antihelminthic activity .

Antidiabetic Activity

Benzimidazole derivatives have been explored as potential inhibitors of various enzymes involved in diabetes .

Cardiovascular Disease Treatment

Benzimidazole derivatives have been used in the treatment of cardiovascular diseases .

Neurological Disorder Treatment

Benzimidazole compounds have been used in neurology for the treatment of various neurological disorders .

Endocrinology

In the field of endocrinology, benzimidazole derivatives have been used for the treatment of various endocrine disorders .

Ophthalmology

Benzimidazole compounds have also found applications in ophthalmology .

Mecanismo De Acción

Target of Action

Benzimidazole derivatives have been reported to exhibit antiproliferative and antimicrobial activities . They have shown potent activity against various cancer cell lines

Mode of Action

Benzimidazole derivatives are known to interact with various enzymes and protein receptors due to their structural similarity to naturally occurring nucleotides . This allows them to easily interact with the biopolymers of living systems . The specific interactions and resulting changes would depend on the specific targets within the cells.

Biochemical Pathways

Benzimidazole derivatives are known to have a wide range of biological activities, suggesting that they may affect multiple pathways

Pharmacokinetics

Benzimidazole derivatives are known for their increased stability, bioavailability, and significant biological activity . These properties would likely influence the bioavailability of the compound.

Result of Action

Benzimidazole derivatives have been reported to exhibit antiproliferative and antimicrobial activities . This suggests that the compound may inhibit cell proliferation and have antimicrobial effects.

Action Environment

The biological activity of benzimidazole derivatives can be tuned and accelerated in coordination compounds . This suggests that the compound’s action may be influenced by its chemical environment.

Direcciones Futuras

The development of new entities targeting malignant cells is considered a high priority . As cancer is a significant focus of the precision medicine initiative, personalized therapeutic approaches aimed to maximize outcomes based on individual variability in genetic profile, lifestyle, and environmental factors are widely gaining acceptance . Benzimidazole derivatives, including “2-[2-(hydroxypropyl)benzimidazolyl]-N-methyl-N-phenylacetamide”, could play a significant role in this regard.

Propiedades

IUPAC Name |

2-[2-(1-hydroxypropyl)benzimidazol-1-yl]-N-methyl-N-phenylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O2/c1-3-17(23)19-20-15-11-7-8-12-16(15)22(19)13-18(24)21(2)14-9-5-4-6-10-14/h4-12,17,23H,3,13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWZOVAXWFVGKBV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=NC2=CC=CC=C2N1CC(=O)N(C)C3=CC=CC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(hydroxypropyl)benzimidazolyl]-N-methyl-N-phenylacetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B368317.png)

![{1-[3-(2,4-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B368319.png)

![{1-[3-(3,4-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B368321.png)

![{1-[4-(2,6-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B368323.png)

![2-furyl-N-({1-[3-(2-methylphenoxy)propyl]benzimidazol-2-yl}methyl)carboxamide](/img/structure/B368374.png)

![N-{[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-furamide](/img/structure/B368376.png)

![2-furyl-N-({1-[3-(4-methoxyphenoxy)propyl]benzimidazol-2-yl}methyl)carboxamide](/img/structure/B368377.png)

![2-furyl-N-{[1-(3-phenoxypropyl)benzimidazol-2-yl]methyl}carboxamide](/img/structure/B368378.png)

![2-furyl-N-({1-[3-(3-methoxyphenoxy)propyl]benzimidazol-2-yl}methyl)carboxamide](/img/structure/B368379.png)

![2-(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B368381.png)

![1-Acetyl-2-{1-[2-(4-methylpiperidyl)-2-oxoethyl]benzimidazol-2-yl}pyrrolidine](/img/structure/B368382.png)

![2-[2-(azepan-1-ylmethyl)-1H-benzimidazol-1-yl]-N,N-diethylacetamide](/img/structure/B368383.png)

![N-({1-[2-(4-tert-butylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)-N-methyl-2-furamide](/img/structure/B368389.png)